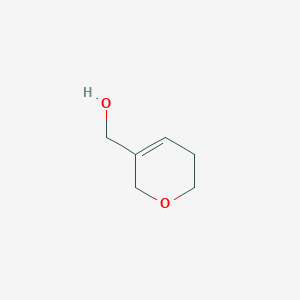

5,6-Dihydro-2H-pyran-3-methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dihydro-2H-pyran-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h2,7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDHMZQWCDKALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163795 | |

| Record name | 5,6-Dihydro-2H-pyran-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14774-35-7 | |

| Record name | 5,6-Dihydro-2H-pyran-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-2H-pyran-3-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014774357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro-2H-pyran-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-2H-pyran-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIHYDRO-2H-PYRAN-3-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK3VJ5JRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Dihydro-2H-pyran-3-methanol

Abstract

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of 5,6-Dihydro-2H-pyran-3-methanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 5,6-dihydro-2H-pyran-3-carbaldehyde, via a hetero-Diels-Alder reaction. This is followed by the selective reduction of the aldehyde to the target primary alcohol. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The 5,6-dihydro-2H-pyran scaffold is a privileged structural motif found in a plethora of natural products and pharmacologically active compounds. The presence of the hydroxymethyl group at the 3-position of this ring system offers a versatile handle for further chemical elaboration, making this compound a sought-after intermediate in the synthesis of complex molecular architectures. This guide will detail a reliable and scalable synthetic route to this important molecule.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Hetero-Diels-Alder Cycloaddition: The initial and key bond-forming reaction involves the [4+2] cycloaddition of an electron-deficient diene (acrolein) with an electron-rich dienophile (an enol ether). This reaction, a variant of the celebrated Diels-Alder reaction, efficiently constructs the dihydropyran ring system.[1][2][3]

-

Chemoselective Carbonyl Reduction: The resulting α,β-unsaturated aldehyde, 5,6-dihydro-2H-pyran-3-carbaldehyde, is then selectively reduced to the corresponding allylic alcohol using a mild and efficient reducing agent.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde via Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocycles.[1][2][3] In this step, acrolein serves as the 1-oxabutadiene system, reacting with an electron-rich alkene, such as ethyl vinyl ether, to form the dihydropyran ring. The reaction is typically promoted by thermal conditions or Lewis acid catalysis to enhance reactivity and selectivity.

Reaction Mechanism

The reaction proceeds through a concerted [4+2] cycloaddition mechanism. The highest occupied molecular orbital (HOMO) of the electron-rich enol ether interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient acrolein. This orbital overlap leads to the formation of two new sigma bonds and the dihydropyran ring in a single, stereospecific step.

Caption: Mechanism of the hetero-Diels-Alder reaction.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Acrolein | 56.06 | 56.1 g (66.8 mL) | 1.0 |

| Ethyl vinyl ether | 72.11 | 144.2 g (192.3 mL) | 2.0 |

| Hydroquinone | 110.11 | 1.0 g | - |

| Toluene | 92.14 | 500 mL | - |

Procedure:

-

Reaction Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add toluene (500 mL), hydroquinone (1.0 g, as a polymerization inhibitor), and freshly distilled acrolein (56.1 g, 1.0 mol).

-

Addition of Dienophile: Cool the autoclave to 0-5 °C in an ice bath and add ethyl vinyl ether (144.2 g, 2.0 mol).

-

Reaction Conditions: Seal the autoclave and heat to 180-200 °C with stirring for 3-4 hours. The pressure will increase during the reaction.

-

Work-up: After cooling to room temperature, carefully vent the autoclave. Transfer the reaction mixture to a round-bottom flask.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-ethoxy-3,4-dihydro-2H-pyran. This intermediate is then hydrolyzed without further purification.

-

Hydrolysis: The distilled 2-ethoxy-3,4-dihydro-2H-pyran is stirred with a 1 M aqueous solution of hydrochloric acid at room temperature for 1-2 hours. The reaction is monitored by TLC until the starting material is consumed.

-

Extraction and Final Purification: The aqueous mixture is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude 5,6-dihydro-2H-pyran-3-carbaldehyde can be further purified by vacuum distillation.

Part 2: Reduction of 5,6-Dihydro-2H-pyran-3-carbaldehyde to this compound

The reduction of the α,β-unsaturated aldehyde to the corresponding allylic alcohol is a critical step. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness and chemoselectivity, favoring 1,2-reduction of the carbonyl group over 1,4-conjugate addition.[4][5] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves as the proton source for the resulting alkoxide.[4][5]

Causality of Reagent Choice

-

Sodium Borohydride (NaBH₄): Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle and exhibits greater chemoselectivity. It will readily reduce aldehydes and ketones without affecting other potentially sensitive functional groups.[5]

-

Protic Solvents (Methanol/Ethanol): These solvents are excellent for dissolving NaBH₄ and the substrate. More importantly, they act as a proton source to quench the intermediate alkoxide, directly yielding the alcohol product without the need for a separate acidic workup step.[4]

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 5,6-Dihydro-2H-pyran-3-carbaldehyde | 112.13 | 11.2 g | 0.1 |

| Sodium borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 |

| Methanol (MeOH) | 32.04 | 200 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5,6-dihydro-2H-pyran-3-carbaldehyde (11.2 g, 0.1 mol) in methanol (200 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise to the stirred solution over 30 minutes. Maintain the temperature below 5 °C. Gas evolution (hydrogen) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

-

Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Final Purification: Remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its purity assessed by GC-MS or HPLC to confirm its identity and quality.

Safety Considerations

-

Acrolein: Highly toxic, flammable, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in portions to the reaction mixture.

-

High-Pressure Reactions: The hetero-Diels-Alder reaction is conducted at high temperature and pressure and must be performed in a suitable autoclave by trained personnel.

Conclusion

This guide has detailed a robust and well-precedented two-step synthesis of this compound. By understanding the mechanistic underpinnings of the hetero-Diels-Alder reaction and the principles of chemoselective reduction, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided protocols are designed to be both practical for laboratory execution and informative for fostering a deeper understanding of the chemical transformations involved.

References

-

OrgoSolver. Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). Available from: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

-

Jaworska, M., & Jurczak, J. (2018). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 23(11), 2775. Available from: [Link]

-

Wikipedia. Diels–Alder reaction. Available from: [Link]

-

Organic Chemistry Portal. Diels-Alder Reaction. Available from: [Link]

-

Kissel, C. L., Brady, D. L., & Shellhamer, D. F. (2021). Identification and Persistence of 5,6-Dihydro-2 H-pyran-3-carboxaldehyde in Aged Aqueous Acrolein Media. Journal of Agricultural and Food Chemistry, 69(7), 2069–2075. Available from: [Link]

-

Common Organic Chemistry. Aldehyde to Alcohol - Common Conditions. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. This compound. Available from: [Link]

Sources

- 1. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. orgosolver.com [orgosolver.com]

- 5. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Characterization of 5,6-Dihydro-2H-pyran-3-methanol

Introduction

5,6-Dihydro-2H-pyran-3-methanol, a heterocyclic alcohol with the chemical formula C₆H₁₀O₂, is a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a dihydropyran ring and a primary alcohol functional group, offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of a diverse range of more complex molecules. Dihydropyran derivatives are integral to the structure of numerous biologically active compounds and natural products, highlighting the significance of this scaffold in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, spectroscopic profile, chemical reactivity, and safety considerations, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 14774-35-7 | [4] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |

| Boiling Point | Not precisely reported, but expected to be elevated due to the hydroxyl group. | General knowledge |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | General knowledge |

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies, often involving the modification of other pyran derivatives. A common and logical approach involves the reduction of a corresponding ester or aldehyde.

Proposed Synthetic Route: Reduction of a Dihydropyran Carboxylate Ester

A plausible and efficient method for the preparation of this compound is the reduction of a suitable precursor like methyl 5,6-dihydro-2H-pyran-3-carboxylate. This transformation is typically achieved with high yields using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve methyl 5,6-dihydro-2H-pyran-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).

-

Work-up and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.7-5.9 | m | 1H | Olefinic proton (-CH=) |

| ~4.1 | m | 2H | Methylene protons adjacent to the ring oxygen (-O-CH₂-) |

| ~3.8 | t | 2H | Methylene protons of the hydroxymethyl group (-CH₂-OH) |

| ~3.6 | t | 2H | Methylene protons adjacent to the double bond (-CH₂-C=) |

| ~2.1 | m | 2H | Methylene protons at C4 |

| Variable (broad) | s | 1H | Hydroxyl proton (-OH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The hydroxyl proton signal may be broad and its chemical shift is highly dependent on conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~125-130 | Olefinic carbon (-C H=) |

| ~120-125 | Quaternary olefinic carbon (-C =) |

| ~65-70 | Methylene carbon adjacent to the ring oxygen (-O-C H₂-) |

| ~60-65 | Methylene carbon of the hydroxymethyl group (-C H₂-OH) |

| ~25-30 | Methylene carbon adjacent to the double bond (-C H₂-C=) |

| ~20-25 | Methylene carbon at C4 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (olefinic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1680-1640 | Medium | C=C stretch (alkene) |

| 1100-1000 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 114.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (•OH): [M - 17]⁺ at m/z = 97.

-

Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺ at m/z = 83.

-

Loss of water (H₂O): [M - 18]⁺ at m/z = 96.

-

Cleavage of the dihydropyran ring can lead to various smaller fragments.

-

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the carbon-carbon double bond and the primary hydroxyl group.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a variety of common transformations:

-

Oxidation: Selective oxidation can yield the corresponding aldehyde (5,6-dihydro-2H-pyran-3-carbaldehyde) or carboxylic acid (5,6-dihydro-2H-pyran-3-carboxylic acid), depending on the oxidizing agent and reaction conditions.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst will form esters.

-

Etherification: The hydroxyl group can be converted into an ether linkage, for example, through the Williamson ether synthesis.

-

Protection: The hydroxyl group can be protected using various protecting groups (e.g., silyl ethers, benzyl ethers) to allow for selective reactions at other sites of the molecule.

Reactions of the Double Bond

The olefinic bond is susceptible to a range of addition reactions:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield the corresponding saturated tetrahydropyran derivative, (tetrahydro-2H-pyran-3-yl)methanol.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form an epoxide.

-

Hydroboration-Oxidation: This two-step reaction sequence can be used to introduce a hydroxyl group at the less substituted carbon of the double bond.

Applications in Drug Development and Organic Synthesis

The dihydropyran scaffold is a key structural motif in many natural products and synthetic molecules with important biological activities.[2][3] this compound serves as a valuable building block for the synthesis of these complex targets. Its derivatives have been investigated for a range of therapeutic applications, including as potential anti-inflammatory and anti-cancer agents.[5][6] The ability to functionalize both the hydroxyl group and the double bond provides a versatile platform for creating diverse molecular libraries for drug screening and lead optimization.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its characterization, including its synthesis, detailed spectroscopic analysis, chemical reactivity, and essential safety information. A thorough understanding of these aspects is crucial for researchers and drug development professionals seeking to utilize this compound in the creation of novel and complex molecular architectures with potential therapeutic applications.

References

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C6H10O2 | CID 84640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. researchgate.net [researchgate.net]

5,6-Dihydro-2H-pyran-3-methanol physical properties

An In-Depth Technical Guide to 5,6-Dihydro-2H-pyran-3-methanol

Introduction

This compound is a heterocyclic alcohol that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a dihydropyran ring, a vinyl ether moiety, and a primary alcohol, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, reactivity, and handling protocols, tailored for researchers and professionals in drug development and chemical synthesis. The pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic therapeutic agents.[1][2] Understanding the fundamental characteristics of functionalized dihydropyrans like this compound is therefore critical for leveraging its synthetic potential.

Physicochemical Properties

The physical properties of a compound are foundational to its application in experimental work, dictating choices for reaction conditions, purification methods, and storage. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 14774-35-7 | [3] |

| Molecular Formula | C₆H₁₀O₂ | [3][4] |

| Molecular Weight | 114.14 g/mol | [3][4] |

| Appearance | Not explicitly detailed; likely a liquid at room temperature based on related structures. | N/A |

| Boiling Point | Data not available for this specific isomer. A related isomer, 3,4-Dihydro-2H-pyran-2-methanol, has a boiling point of 92-93 °C at 25 mmHg.[5] | N/A |

| Density | Data not available for this specific isomer. The related 3,4-Dihydro-2H-pyran-2-methanol has a density of 1.101 g/mL at 25 °C.[5][6] | N/A |

| Solubility | Expected to be soluble in water and common organic solvents like methanol, ethanol, and dichloromethane due to the presence of a hydroxyl group. | N/A |

| InChIKey | LIDHMZQWCDKALW-UHFFFAOYSA-N | [4] |

Spectroscopic Profile: A Structural Verification Guide

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. The expected spectral characteristics for this compound are detailed below. This analysis is based on the compound's functional groups and structural motifs.

¹H NMR Spectroscopy

The proton NMR spectrum is the most powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are anticipated (predicted chemical shifts, δ, in ppm relative to TMS):

-

Vinyl Proton (~6.0-6.5 ppm): A signal corresponding to the proton on the C4 carbon of the pyran ring, adjacent to the oxygen atom.

-

Methylene Protons adjacent to Oxygen (~3.5-4.2 ppm): Signals for the -CH₂- group at the C2 and C6 positions of the ring.

-

Hydroxymethyl Protons (~3.6 ppm): A signal for the -CH₂OH group attached to the C3 position.

-

Aliphatic Methylene Protons (~1.8-2.5 ppm): Signals corresponding to the remaining -CH₂- groups in the pyran ring.

-

Hydroxyl Proton (~1.5-3.0 ppm, broad): A broad, exchangeable signal for the -OH proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

-

Olefinic Carbons (~100-150 ppm): Two signals for the C3 and C4 carbons involved in the double bond.

-

Methylene Carbons adjacent to Oxygen (~60-70 ppm): Signals for the C2 and C6 carbons.

-

Hydroxymethyl Carbon (~65 ppm): A signal for the -CH₂OH carbon.

-

Aliphatic Methylene Carbon (~20-30 ppm): A signal for the C5 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

O-H Stretch (broad, ~3200-3600 cm⁻¹): Indicates the presence of the hydroxyl group.

-

C-H Stretch (sp³ and sp², ~2850-3100 cm⁻¹): Corresponding to the aliphatic and vinylic C-H bonds.

-

C=C Stretch (~1650-1680 cm⁻¹): Characteristic of the carbon-carbon double bond within the pyran ring.

-

C-O Stretch (~1000-1250 cm⁻¹): Signals for the C-O bonds of the ether and alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak (M⁺): Expected at m/z = 114.0681, corresponding to the molecular formula C₆H₁₀O₂.[3]

-

Key Fragmentation Patterns: Loss of a water molecule (M-18), loss of the hydroxymethyl group (M-31), and fragmentation of the dihydropyran ring.

Synthesis and Reactivity

The dihydropyran ring is a versatile synthetic intermediate. While specific literature on the synthesis of this compound is sparse, general methods for creating substituted dihydropyrans often involve hetero-Diels-Alder reactions or the cyclization of functionalized alcohols.

A plausible synthetic pathway could involve the reduction of a corresponding ester or aldehyde, such as 5,6-dihydro-2H-pyran-3-carboxylic acid or 5,6-dihydro-2H-pyran-3-carbaldehyde. The former has been used as a precursor in the asymmetric synthesis of insect attractants through enantioselective hydrogenation.[7][8]

Caption: Conceptual workflow for the synthesis of the target compound.

The reactivity of this compound is governed by its three key functional groups:

-

The Vinyl Ether: The electron-rich double bond is susceptible to electrophilic addition and can undergo reactions such as hydrogenation, halogenation, and hydroboration-oxidation. It is also a key component in cycloaddition reactions.

-

The Primary Alcohol: The -CH₂OH group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution.

-

The Ether Linkage: The pyran ring can be cleaved under strong acidic conditions.

Applications in Research and Drug Development

The pyran motif is a cornerstone in medicinal chemistry.[2] Dihydropyran derivatives serve as crucial intermediates for the synthesis of more complex molecules, including natural products and pharmaceuticals.

-

Scaffold for Bioactive Molecules: The conformationally restricted pyran ring is an attractive scaffold for designing ligands that bind to enzyme active sites or protein receptors. Its derivatives have been explored for anti-inflammatory, antimicrobial, and antitumor activities.[1][9]

-

Chiral Building Block: The functional groups on this compound allow for the introduction of chirality, making it a valuable precursor for the asymmetric synthesis of complex target molecules.

-

Protecting Group Chemistry: The related compound 3,4-dihydro-2H-pyran is widely used to protect alcohols. While this specific molecule is the alcohol itself, its chemistry is intimately linked to this important class of reactions.

Caption: Role as a central building block in chemical synthesis.

Experimental Protocol: Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. The following guidelines are based on GHS classifications provided for this compound and general best practices for handling heterocyclic alcohols.

GHS Hazard Classification: [3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation of vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid exposed skin.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

-

Based on related structures, refrigeration (2-8°C) may be recommended for long-term storage to prevent potential degradation.[5]

Conclusion

This compound is a synthetically useful building block with a rich chemical potential stemming from its distinct functional groups. Its physical properties and spectroscopic signature provide the necessary foundation for its use in the laboratory, while its reactivity profile opens avenues for the creation of diverse and complex molecular architectures. For professionals in drug discovery and organic synthesis, a thorough understanding of this and related dihydropyran scaffolds is essential for innovation and the development of novel chemical entities.

References

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved December 31, 2025, from [Link]

-

CAS Common Chemistry. (n.d.). 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol. Retrieved December 31, 2025, from [Link]

- El-borai, M. A., et al. (2015).

- MDPI. (2023).

-

PubChem. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved December 31, 2025, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl. Retrieved December 31, 2025, from [Link]

- National Institutes of Health (NIH). (2023).

-

ResearchGate. (n.d.). The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid. Retrieved December 31, 2025, from [Link]

- ResearchGate. (2021).

- Royal Society of Chemistry. (2002).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H10O2 | CID 84640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3,4-Dihydro-2H-pyran-2-methanol = 98.5 GC 3749-36-8 [sigmaaldrich.com]

- 6. 3,4-Dihydro-2H-Pyran-2-Methanol, 96 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Chemical Structure Elucidation of 5,6-Dihydro-2H-pyran-3-methanol

Introduction

5,6-Dihydro-2H-pyran-3-methanol (DHPM) is a heterocyclic compound featuring a dihydropyran ring and a primary alcohol functional group. As a versatile bifunctional molecule, it serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1][2] The unambiguous confirmation of its chemical structure is a critical prerequisite for its application in any synthetic workflow, ensuring the integrity of subsequent research and development.

This guide provides a comprehensive, multi-technique strategy for the structural elucidation of DHPM. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of the resulting data. The core principle of this guide is the concept of a self-validating system, where data from multiple independent experiments converge to provide an irrefutable structural assignment.

For clarity, the following atomic numbering scheme for this compound (C₆H₁₀O₂) will be used throughout this document.

The elucidation process follows a logical progression, beginning with foundational techniques to determine the molecular formula and identify key functional groups, and advancing to sophisticated 2D NMR experiments to assemble the complete atomic framework.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial step in elucidating an unknown structure is to gather fundamental information: its molecular mass, elemental composition, and the types of functional groups present. Mass Spectrometry and Infrared Spectroscopy are the primary tools for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for determining the molecular weight and elemental formula.[1]

Expertise & Experience: For a molecule like DHPM, Electron Ionization (EI) is a robust choice, as it provides both a molecular ion peak and a rich fragmentation pattern that offers structural clues. The molecular formula of DHPM is C₆H₁₀O₂.[3][4] The expected nominal molecular weight is 114 g/mol . A key initial check is the Nitrogen Rule; since the molecular weight is an even number, the molecule should contain zero or an even number of nitrogen atoms, which is consistent with our proposed structure.

The fragmentation of DHPM is expected to be driven by the presence of the ether linkage and the alcohol group. Key fragmentation pathways include:

-

α-cleavage: The breaking of the bond adjacent to the oxygen atom in the ether or alcohol.[5]

-

Loss of Water: A common fragmentation for alcohols, resulting in a peak at [M-18]⁺.

-

Loss of a formyl radical (-CHO): Can occur from the ether part of the ring, resulting in a peak at [M-29]⁺.[6]

Data Presentation:

| m/z (Expected) | Ion/Fragment | Plausible Origin |

| 114 | [M]⁺ | Molecular Ion |

| 96 | [M - H₂O]⁺ | Dehydration of the alcohol |

| 85 | [M - CHO]⁺ | Loss of formyl radical from the ring |

| 83 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl group |

| 71 | [M - C₂H₅O]⁺ | Ring fragmentation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common aliphatic/oxygenated fragments |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system which provides separation and clean sample introduction.[7]

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.

-

Analysis: Accelerate the resulting charged fragments into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: Detect the ions and generate a mass spectrum showing relative intensity versus m/z.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrations.

Expertise & Experience: The structure of DHPM contains four key functional group types that will give rise to distinct, strong absorptions: an alcohol O-H bond, an ether C-O-C bond, an alkene C=C bond, and sp³ and sp² C-H bonds. The most telling feature for an alcohol is the O-H stretch, which is typically very broad due to hydrogen bonding.[8] The presence of both a C=C stretch and a C-O-C ether stretch is crucial for confirming the core dihydropyran structure.[9]

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity/Shape |

| ~3350 | O-H Stretch | Alcohol | Strong, Broad |

| ~3050 | =C-H Stretch | Alkene | Medium, Sharp |

| 2850-2950 | C-H Stretch | Alkane (CH₂) | Strong, Sharp |

| ~1650 | C=C Stretch | Alkene | Medium, Sharp |

| ~1250 | C-O Stretch | Primary Alcohol | Strong, Sharp |

| ~1100 | C-O-C Stretch | Cyclic Ether | Strong, Sharp |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.[7]

-

Processing: The resulting interferogram is subjected to a Fourier Transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

Part 2: Elucidating the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for organic structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.[1] Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), whose residual proton and carbon signals appear at known chemical shifts.[10]

¹H NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).

Expertise & Experience: For DHPM, we expect six distinct proton signals.

-

The olefinic proton (H4) will be the most downfield of the ring protons due to the deshielding effect of the double bond.

-

The protons on C2 and C6 (H2a, H2b, H6a, H6b) are adjacent to the electron-withdrawing ether oxygen and will be shifted downfield relative to standard alkane protons.

-

The protons on C5 (H5a, H5b) are in a more standard aliphatic environment.

-

The protons of the methylene group (H7a, H7b) are adjacent to both a C=C double bond (an allylic position) and an oxygen atom, leading to a specific chemical shift.

-

The hydroxyl proton (OH) is often a broad singlet and its chemical shift can vary depending on concentration and temperature. A D₂O shake experiment can be used to confirm this peak, as the proton will exchange with deuterium, causing the signal to disappear.[8]

Data Presentation:

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| H4 | ~5.7-5.9 | t (triplet) | 1H | Olefinic proton, coupled to H5 protons. |

| H7a, H7b | ~4.1-4.3 | s (singlet) | 2H | Allylic and adjacent to OH group. Minimal coupling. |

| H2a, H2b | ~3.9-4.1 | s (singlet) | 2H | Adjacent to ether oxygen and C=C bond. |

| H6a, H6b | ~3.7-3.9 | t (triplet) | 2H | Adjacent to ether oxygen, coupled to H5. |

| H5a, H5b | ~2.1-2.3 | m (multiplet) | 2H | Aliphatic, coupled to H4 and H6. |

| OH | ~1.5-3.0 | br s (broad singlet) | 1H | Exchangeable hydroxyl proton. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. In standard proton-decoupled spectra, each unique carbon appears as a singlet.[11]

Expertise & Experience: DHPM possesses 6 carbon atoms, all in unique chemical environments, so 6 distinct signals are expected.

-

The alkene carbons (C3, C4) will be the most downfield, typically in the 100-150 ppm range.[12] C3, being attached to the CH₂OH group, will be further downfield than C4.

-

The carbons bonded to the ether oxygen (C2, C6) will appear in the 60-80 ppm range.

-

The carbon of the hydroxymethyl group (C7) will also be in the deshielded region due to the attached oxygen.

-

The aliphatic carbon (C5) will be the most upfield signal.

Data Presentation:

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C3 | ~140-145 | Alkene carbon, substituted. |

| C4 | ~125-130 | Alkene carbon, unsubstituted. |

| C2 | ~70-75 | Aliphatic carbon bonded to ether oxygen and adjacent to C=C. |

| C6 | ~65-70 | Aliphatic carbon bonded to ether oxygen. |

| C7 | ~60-65 | Aliphatic carbon bonded to hydroxyl group. |

| C5 | ~20-25 | Aliphatic carbon. |

Experimental Protocol: 1D NMR (¹H and ¹³C) Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[1]

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans and a longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.[13]

-

Processing: Apply a Fourier Transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction, to obtain the final spectra. Reference the spectra to the residual solvent signal (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).

Part 3: Confirming Connectivity with 2D NMR Spectroscopy

While 1D NMR provides a list of parts, 2D NMR experiments reveal how those parts are connected, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[14] A cross-peak in the 2D spectrum indicates a coupling interaction between the two protons at the corresponding chemical shifts on the F1 and F2 axes.

Expertise & Experience: For DHPM, the COSY spectrum is essential for tracing the proton connectivity around the dihydropyran ring. We expect to see a key correlation between the protons on C5 and the protons on C6, as well as between the protons on C5 and the olefinic proton at C4. This establishes the -O-CH₂-CH₂-CH= fragment.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps out all direct one-bond correlations between protons and the carbons they are attached to.[14] Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other.

Expertise & Experience: This is a powerful and reliable experiment for definitively assigning the carbon signals based on the more easily assigned proton signals. For DHPM, we would expect five cross-peaks corresponding to the five carbon atoms that bear protons: C2, C4, C5, C6, and C7. The quaternary carbon, C3, will not show a signal in the HSQC spectrum, which in itself is a crucial piece of identifying information. This experiment validates the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the cornerstone for assembling the full carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (long-range couplings).[15] Unlike HSQC, it does not show one-bond correlations.

Expertise & Experience: HMBC is used to connect the structural fragments established by COSY and to place quaternary carbons and heteroatoms. For DHPM, several key correlations would provide unambiguous proof of the structure:

-

H7 to C3 and C4: A correlation from the methylene protons of the CH₂OH group (H7) to the olefinic carbons (C3 and C4) definitively connects the side chain to the ring at the correct position.

-

H4 to C2 and C6: Correlations from the olefinic proton (H4) across the double bond to C2 and across the ring to C6 confirm the ring structure and placement of the ether oxygen.

-

H2 to C3 and C4: Correlations from the H2 protons to the olefinic carbons provide further confirmation of the ring's top half.

Experimental Protocol: 2D NMR (COSY, HSQC, HMBC) Acquisition

-

Sample and Setup: Use the same sample and instrument setup as for the 1D NMR experiments.

-

Acquisition: Run the standard pulse programs for COSY, HSQC, and HMBC experiments. These are 2D experiments and require significantly longer acquisition times than 1D experiments, ranging from 30 minutes to several hours depending on sample concentration and the desired resolution.

-

Processing: The 2D data is processed using a two-dimensional Fourier Transform to generate the final contour plot spectra.

Part 4: Integrated Structural Verification and Conclusion

Trustworthiness through Self-Validation:

-

MS provides the molecular formula C₆H₁₀O₂.

-

IR confirms the presence of O-H (alcohol), C=C (alkene), and C-O-C (ether) functional groups.

-

¹³C NMR shows 6 unique carbons, including two sp² carbons (alkene) and four sp³ carbons.

-

¹H NMR shows the expected number of protons in distinct environments, including one olefinic proton.

-

HSQC definitively links each proton to its directly attached carbon, confirming the assignments of C2, C4, C5, C6, and C7. It also confirms C3 is quaternary.

-

COSY traces the connectivity from H4 through H5 to H6, establishing the -CH=CH₂-CH₂-O- fragment.

-

HMBC provides the final links, connecting the CH₂OH side chain to C3 and bridging all fragments into the final cyclic structure.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Sheffield. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

-

Elsevier. (1981). Interpretation of 13C NMR chemical shifts of Hantzsch's pyridines and 1,4-dihydropyridines. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant. New Journal of Chemistry. Retrieved from [Link]

-

Figshare. (2015). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. Retrieved from [Link]

-

National Institutes of Health. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Retrieved from [Link]

-

ResearchGate. (2015). Heteronuclear Multiple Bond Correlation Spectroscopy-An Overview. Retrieved from [Link]

-

SEDICI. (1993). DEMS and in-situ FTIR investigations of C3 primary alcohols on platinum electrodes in acid solutions. Part II. Allyl alcohol. Journal of Electroanalytical Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2020). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP. Retrieved from [Link]

-

MDPI. (2021). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. Retrieved from [Link]

-

IntechOpen. (2018). Mass Spectrometry - A Textbook. Retrieved from [Link]

-

ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

-

ResearchGate. (2020). (a) H-H COSY and (b) C-H HSQC NMR spectra of target monomer 3 in DMSO-d6. Retrieved from [Link]

-

ResearchGate. (2008). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Retrieved from [Link]

-

ResearchGate. (2014). Figure 5: Mass spectra of a) 6-methyl-5,6-dihydro-2H-pyran-2-one (9).... Retrieved from [Link]

-

Royal Society of Chemistry. (2010). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions. Retrieved from [Link]

-

YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

-

ResearchGate. (2019). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Retrieved from [Link]

-

ResearchGate. (2019). (a) ¹H–NMR; (b) ¹³C–NMR; (c) H–H COSY; and (d) C–H HSQC spectrum of M4 in DMSO-d6. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

ResearchGate. (2007). Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data to obtain long-range heteronuclear correlation information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H10O2 | CID 84640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 5,6-Dihydro-2H-pyran-3-methanol

An In-depth Technical Resource for Researchers and Drug Development Professionals

The pyran ring system is a fundamental scaffold in a multitude of biologically active natural products and synthetic compounds. Dihydropyran derivatives, in particular, are valuable intermediates in organic synthesis. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and the rational design of novel molecular entities.

Molecular Structure and Properties

5,6-Dihydro-2H-pyran-3-methanol possesses the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2] Its structure features a dihydropyran ring with a hydroxymethyl substituent at the 3-position. This combination of a cyclic ether and a primary alcohol dictates its characteristic spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 1: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 130.2 | C3 (olefinic) |

| 125.7 | C4 (olefinic) |

| 66.0 | C2 |

| 63.3 | C6 |

| 61.9 | C-methanol |

| 24.3 | C5 |

Solvent: CDCl₃

The downfield signals at 130.2 and 125.7 ppm are characteristic of the sp²-hybridized carbons of the double bond. The signals in the range of 61.9-66.0 ppm are attributed to the sp³-hybridized carbons bonded to oxygen atoms. The upfield signal at 24.3 ppm corresponds to the remaining sp³-hybridized carbon of the pyran ring.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A standard NMR spectrometer operating at a frequency of 75 MHz for ¹³C nuclei.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Number of Scans: Sufficient scans (typically 128 or more) are co-added to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is employed to ensure quantitative signal intensities.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, C=C, and C-O bonds.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretch (alcohol) | Strong, Broad |

| 3020 | =C-H stretch (olefinic) | Medium |

| 2926, 2854 | C-H stretch (aliphatic) | Strong |

| 1609 | C=C stretch | Medium |

| 1214, 1093, 1045 | C-O stretch | Strong |

Sample Preparation: Neat (liquid film)[3]

The broad absorption around 3400 cm⁻¹ is a hallmark of the hydroxyl group, with the broadening arising from intermolecular hydrogen bonding.[4][5] The medium intensity peak at 3020 cm⁻¹ is indicative of the C-H stretching of the olefinic protons.[3] The strong absorptions at 2926 and 2854 cm⁻¹ are due to the C-H stretching of the sp³-hybridized carbons.[3] The C=C double bond stretch appears at 1609 cm⁻¹.[3] The fingerprint region displays strong C-O stretching bands between 1214 and 1045 cm⁻¹.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion | Ionization Method |

| 114 | [M]⁺ | Electron Ionization (EI) |

| 85 | [M - C₂H₅]⁺ | Electron Ionization (EI) |

| 83 | [M - OCH₃]⁺ | Electron Ionization (EI) |

The mass spectrum under electron ionization (EI) conditions would be expected to show a molecular ion peak [M]⁺ at m/z 114, corresponding to the molecular weight of the compound. Key fragmentation pathways can be rationalized based on the structure. A prominent fragment at m/z 85 could arise from the loss of an ethyl group.[6][7] Another significant fragment at m/z 83 may result from the loss of a methoxy radical.[8]

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is typically used at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the data is processed to generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The congruence of data from NMR, IR, and MS techniques offers a high degree of confidence in the assigned structure. This information is critical for researchers working with this compound, enabling them to verify its purity, monitor its reactions, and ultimately, leverage its synthetic potential in the development of new chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

-

Figshare. (2014). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. Retrieved from [Link]

-

Applied Science and Convergence Technology. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

-

Chemistry of Heterocyclic Compounds. (2016). SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Retrieved from [Link]

-

ResearchGate. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

-

AWS. (n.d.). Facile and One-pot Access to Diverse and Densely Functionalized 2-Amino-3-cyano-4H-pyrans and Pyran Annulated Heterocyclic Scaf. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. National Institute of Standards and Technology. Retrieved from [Link]

-

Sciences and Exploration Directorate. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant. Retrieved from [Link]

-

ResearchGate. (n.d.). The assignment of the bands in the IR spectrum of methanol to the.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C6H10O2 | CID 84640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. figshare.com [figshare.com]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of the Double Bond in 5,6-Dihydro-2H-pyran-3-methanol

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

5,6-Dihydro-2H-pyran-3-methanol is a valuable heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, including natural products and pharmacologically active agents.[1][2] The synthetic utility of this molecule is largely dictated by the reactivity of its endocyclic double bond. This enol ether functionality is electron-rich, making it highly susceptible to electrophilic attack and a prime candidate for a variety of addition reactions. This guide provides an in-depth exploration of the reactivity of this double bond, offering both mechanistic insights and practical, field-proven protocols for its transformation. We will delve into key reactions such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, elucidating how the presence of the hydroxymethyl group at the 3-position influences the regio- and stereochemical outcomes of these transformations.

Core Reactivity Principles: The Influence of the Enol Ether and Hydroxymethyl Group

The double bond in this compound exhibits reactivity characteristic of an enol ether. The adjacent oxygen atom donates electron density to the double bond through resonance, rendering it significantly more nucleophilic than a typical alkene. This heightened nucleophilicity makes it readily reactive towards a range of electrophiles.

The hydroxymethyl substituent at the 3-position can exert both steric and electronic effects on the reactivity of the double bond. Sterically, it can hinder the approach of bulky reagents to one face of the pyran ring. Electronically, the hydroxyl group can influence the reaction pathway through hydrogen bonding or by acting as an internal nucleophile under certain conditions. Understanding these influences is paramount for predicting and controlling the outcomes of synthetic transformations.

Key Synthetic Transformations of the Double Bond

Catalytic Hydrogenation: Synthesis of Tetrahydropyran-3-methanol

Catalytic hydrogenation provides a straightforward and high-yielding method for the saturation of the double bond in this compound, affording the corresponding tetrahydropyran-3-methanol. This transformation is crucial for accessing saturated heterocyclic scaffolds.

Mechanism: The reaction proceeds via the heterogeneous catalysis of a metal catalyst, typically from the platinum group or Raney Nickel. The alkene adsorbs onto the surface of the catalyst, followed by the sequential addition of two hydrogen atoms to the same face of the double bond, resulting in a syn-addition.

Experimental Protocol: Hydrogenation using Raney® Nickel

This protocol is adapted from a general procedure for the hydrogenation of unsaturated cyclic ethers.[3]

Materials:

-

This compound

-

Raney® Nickel (slurry in water or ethanol)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Parr hydrogenator or similar high-pressure reactor

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Catalyst Preparation: Under an inert atmosphere, carefully wash the commercial Raney® Nickel slurry (typically 1-5 g per 10 g of substrate) with anhydrous ethanol to remove water.

-

Reaction Setup: In a suitable high-pressure reactor, dissolve this compound in anhydrous ethanol. Add the prepared Raney® Nickel catalyst.

-

Hydrogenation: Seal the reactor and purge with an inert gas before introducing hydrogen gas to the desired pressure (typically 2-5 atm).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

-

Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield tetrahydropyran-3-methanol.

Quantitative Data Summary:

| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| Raney® Nickel | This compound | Tetrahydropyran-3-methanol | Ethanol | Room Temperature | 2-5 | 4-6 | >95 (expected)[3] |

dot

Caption: Catalytic Hydrogenation Workflow.

Halogenation: Electrophilic Addition of Halogens

The electron-rich double bond of this compound readily undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). This reaction is expected to proceed via a halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.

Mechanism: The reaction is initiated by the electrophilic attack of the halogen on the double bond, forming a cyclic halonium ion. The halide ion then attacks one of the carbon atoms of the halonium ion from the opposite face, resulting in the formation of a dihalide with anti stereochemistry. The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the adjacent oxygen atom.

Experimental Protocol: Bromination

This protocol is based on the bromination of the structurally similar 5,6-dihydro-2H-pyran-2-one.[4]

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound in dichloromethane and cool the solution in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine in dichloromethane to the cooled solution. The reaction is typically rapid, as indicated by the disappearance of the bromine color.

-

Quenching and Work-up: After the addition is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Product Isolation: Remove the solvent under reduced pressure to afford the crude dibrominated product. Further purification can be achieved by column chromatography.

Quantitative Data Summary (Illustrative):

| Halogen | Substrate | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Br₂ | This compound | 4,5-Dibromo-tetrahydropyran-3-methanol | CH₂Cl₂ | 0 | < 1 h | 85-95 (expected) |

dot

Caption: Mechanism of Bromination.

Epoxidation: Synthesis of an Oxabicyclo[4.1.0]heptane Derivative

Epoxidation of the double bond in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. This epoxide is a valuable intermediate for further synthetic transformations, as it can undergo ring-opening reactions with various nucleophiles.

Mechanism: The epoxidation is a concerted reaction where the peroxy acid delivers an oxygen atom to the double bond in a single step.[5] This results in the syn-addition of the oxygen atom to the double bond. The stereochemical outcome can be influenced by the directing effect of the nearby hydroxymethyl group.

Experimental Protocol: Epoxidation with m-CPBA

This protocol is a standard procedure for the epoxidation of enol ethers.[6][7][8]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound in dichloromethane and cool the solution in an ice bath.

-

m-CPBA Addition: Add m-CPBA portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous sodium sulfate.

-

Product Isolation: Remove the solvent under reduced pressure to yield the crude epoxide. Purification can be performed by column chromatography.

Quantitative Data Summary (Illustrative):

| Oxidizing Agent | Substrate | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| m-CPBA | This compound | 3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane | CH₂Cl₂ | 0 to RT | 1-3 h | 80-90 (expected) |

Hydroboration-Oxidation: Anti-Markovnikov Hydration

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of the double bond.[9] In the context of this compound, this reaction is expected to yield a diol, with the newly introduced hydroxyl group at the 4-position of the tetrahydropyran ring.

Mechanism: The first step involves the addition of borane (BH₃) across the double bond. The boron atom adds to the less sterically hindered carbon (C-5), and a hydride is transferred to the more substituted carbon (C-4). This is a concerted syn-addition. The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry.[10][11]

Experimental Protocol: Hydroboration-Oxidation

This protocol is based on the hydroboration-oxidation of a similar dihydropyran derivative.[12]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂), 30% solution

Procedure:

-

Hydroboration: Dissolve this compound in anhydrous THF under an inert atmosphere and cool to 0 °C. Slowly add the BH₃·THF solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Carefully and sequentially add the aqueous NaOH solution followed by the slow, dropwise addition of 30% H₂O₂.

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for a few hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Product Isolation: Remove the solvent under reduced pressure to yield the crude diol product. Purification can be achieved by column chromatography.

Quantitative Data Summary (Illustrative):